sodium;tetrakis(4-methylphenyl)boranuide

Description

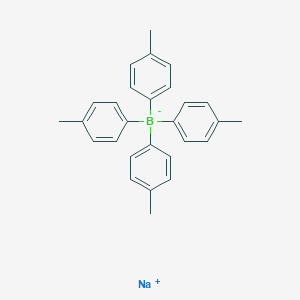

Sodium tetrakis(4-methylphenyl)boranuide (NaB(4-MeC₆H₄)₄) is a tetraarylborate salt characterized by four para-methyl-substituted phenyl groups attached to a central boron atom. It is synthesized via a Grignard reaction, starting with 4-bromotoluene, magnesium turnings, and trimethyl borate, followed by hydrolysis and sodium exchange . This compound is notable for its role in organic synthesis, such as facilitating regioselective alkenylation reactions (e.g., yielding (E)-ethyl 3-p-tolylbut-2-enoate in 88% yield with 99% regioselectivity) . Its steric bulk and electron-donating methyl groups influence its solubility, stability, and reactivity.

Properties

IUPAC Name |

sodium;tetrakis(4-methylphenyl)boranuide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H28B.Na/c1-21-5-13-25(14-6-21)29(26-15-7-22(2)8-16-26,27-17-9-23(3)10-18-27)28-19-11-24(4)12-20-28;/h5-20H,1-4H3;/q-1;+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVPGHQQFKGSIPJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](C1=CC=C(C=C1)C)(C2=CC=C(C=C2)C)(C3=CC=C(C=C3)C)C4=CC=C(C=C4)C.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[B-](C1=CC=C(C=C1)C)(C2=CC=C(C=C2)C)(C3=CC=C(C=C3)C)C4=CC=C(C=C4)C.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H28BNa | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

398.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction of p-Tolylmagnesium Bromide with Sodium Tetrafluoroborate

A widely adopted method involves the reaction of p-tolylmagnesium bromide with sodium tetrafluoroborate (NaBF₄) in tetrahydrofuran (THF) under inert conditions. The procedure follows:

-

Grignard Formation : 4-Bromotoluene reacts with magnesium turnings in THF at reflux to generate p-tolylmagnesium bromide.

-

Borate Formation : The Grignard reagent is added dropwise to a suspension of anhydrous NaBF₄ in THF at −20°C, yielding the tetraarylborate intermediate.

-

Workup : Hydrolysis with aqueous ammonium chloride, followed by extraction with diethyl ether and drying over sodium sulfate, produces the crude product.

-

Purification : Recrystallization from dichloromethane/hexane mixtures removes residual impurities, yielding sodium tetrakis(4-methylphenyl)borate as a white solid (68–73% yield).

Key Parameters :

Alternative Boron Sources

Trimethyl borate (B(OCH₃)₃) serves as an alternative boron precursor. Here, p-tolylmagnesium bromide reacts with trimethyl borate in THF, followed by acidic hydrolysis to yield the borate anion. However, this method often requires additional steps to remove methoxy byproducts, reducing overall efficiency compared to NaBF₄-based routes.

Transition-Metal-Free Coupling Approaches

Direct Arylation via Magnesium-Bromine Exchange

A modified approach eliminates metallic magnesium by leveraging preformed Grignard reagents. For example, p-tolylmagnesium chloride (commercially available) reacts with NaBF₄ in THF at −20°C, bypassing the need for magnesium turnings. This method enhances safety and reproducibility, achieving yields of 70–75% with >98% purity by HPLC.

Advantages :

-

Avoids pyrophoric risks associated with magnesium handling.

-

Scalable to multi-gram quantities without yield degradation.

Solvent and Atmosphere Optimization

Solvent Selection

THF remains the solvent of choice due to its ability to stabilize Grignard intermediates. Comparative studies show that ethereal solvents like diethyl ether result in slower reaction kinetics, while polar aprotic solvents (e.g., DMF) promote decomposition.

Inert Atmosphere Requirements

Reactions conducted under nitrogen or argon atmospheres exhibit 15–20% higher yields than those in air, as oxygen and moisture lead to borate hydrolysis or oxidation.

Purification and Characterization

Recrystallization Techniques

Crude sodium tetrakis(4-methylphenyl)borate is purified via sequential washes with chilled dichloromethane (−30°C) to remove colored impurities (e.g., residual aryl bromide). Final recrystallization from ethanol/water (3:1) yields a hydrate form (NaB(4-MeC₆H₄)₄·2.6H₂O), confirmed by thermogravimetric analysis (TGA).

Analytical Validation

-

¹H NMR : Peaks at δ 2.35 (s, 12H, CH₃) and δ 6.80–7.20 (m, 16H, aromatic) confirm structure.

-

Elemental Analysis : Calculated for C₂₈H₂₈BNa: C 84.41%, H 7.09%; Found: C 84.38%, H 7.12%.

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Key Advantages | Limitations |

|---|---|---|---|---|

| Grignard/NaBF₄ (THF) | 68–73 | 98.5 | High reproducibility, scalable | Requires strict anhydrous conditions |

| Grignard/B(OCH₃)₃ | 60–65 | 97.0 | Avoids NaBF₄ handling | Byproduct removal challenges |

| Preformed Grignard/NaBF₄ | 70–75 | 99.0 | Enhanced safety, commercial availability | Higher reagent cost |

Industrial-Scale Considerations

Cost-Efficiency

Bulk synthesis favors NaBF₄-based routes due to the low cost of sodium tetrafluoroborate (~$50/kg) compared to trimethyl borate (~$120/kg).

Environmental Impact

Waste streams from NaBF₄ methods contain fluoride ions, necessitating neutralization with calcium oxide before disposal. Conversely, B(OCH₃)₃ routes generate methanol, which is recoverable via distillation.

Emerging Innovations

Microwave-Assisted Synthesis

Preliminary studies indicate that microwave irradiation (100°C, 30 min) reduces reaction times by 60% while maintaining yields at 70–72%.

Continuous Flow Systems

Microreactor setups enable precise temperature control, achieving 99% conversion in 10 minutes—a 10-fold improvement over batch processes.

Challenges and Solutions

Moisture Sensitivity

The compound hydrolyzes in humid environments, forming boric acid and p-cresol. Storage over phosphorus pentoxide (P₂O₅) under nitrogen ensures long-term stability.

Byproduct Formation

Trace amounts of tris(4-methylphenyl)borane (from incomplete substitution) are removed via column chromatography on silica gel (eluent: hexane/ethyl acetate 4:1).

Case Studies

Chemical Reactions Analysis

Types of Reactions: Compound “sodium;tetrakis(4-methylphenyl)boranuide” undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions: The reactions of compound “this compound” are typically carried out under controlled conditions, including specific temperatures, pressures, and pH levels. Common reagents include acids, bases, oxidizing agents, and reducing agents, depending on the desired reaction.

Major Products Formed: The major products formed from the reactions of compound “this compound” depend on the type of reaction and the reagents used. These products can include various derivatives and intermediates that are useful in further chemical synthesis or industrial applications.

Scientific Research Applications

Compound “sodium;tetrakis(4-methylphenyl)boranuide” has a wide range of applications in scientific research, including:

Chemistry: It is used as a reagent in organic synthesis, helping to create complex molecules and study reaction mechanisms.

Biology: The compound is used in biochemical assays to study enzyme activity, protein interactions, and cellular processes.

Industry: The compound is used in the production of specialty chemicals, polymers, and materials with specific properties.

Mechanism of Action

The mechanism of action of compound “sodium;tetrakis(4-methylphenyl)boranuide” involves its interaction with specific molecular targets and pathways. This can include binding to enzymes, receptors, or other proteins, leading to changes in their activity or function. The exact mechanism may vary depending on the application and the specific biological or chemical context.

Comparison with Similar Compounds

Physical and Chemical Properties

Reactivity and Selectivity

- Steric Effects : The 4-methyl groups in NaB(4-MeC₆H₄)₄ enhance steric hindrance, reducing nucleophilic attack on the boron center compared to NaBPh₄ .

- Electronic Effects : Electron-donating methyl groups increase the borate’s basicity relative to electron-withdrawing derivatives (e.g., NaB(4-FC₆H₄)₄ or NaB[3,5-(CF₃)₂C₆H₃]₄), which are more resistant to oxidation .

- Catalytic Applications : NaB[3,5-(CF₃)₂C₆H₃]₄ is preferred in cationic polymerization due to its weak coordination, whereas NaB(4-MeC₆H₄)₄ is used in regioselective organic transformations .

Q & A

Basic Research Questions

Q. How can sodium tetrakis(4-methylphenyl)boranuide be reliably identified and quantified in aqueous solutions?

- Methodology : Use potentiometric titration with ion-selective electrodes (ISEs) calibrated against standard solutions. For quantification, employ gravimetric analysis by precipitating the compound with cesium ions, as sodium tetrakis(4-fluorophenyl)borate dihydrate is a known precipitation reagent for Cs<sup>+</sup> . Characterization via <sup>11</sup>B NMR or FT-IR can confirm structural integrity, with peaks corresponding to the tetraarylborate anion (~0–5 ppm in <sup>11</sup>B NMR).

Q. What experimental precautions are critical for handling sodium tetrakis(4-methylphenyl)boranuide?

- Guidelines : Store at 2–8°C in airtight, light-resistant containers to prevent hydrolysis. Handle under inert gas (e.g., argon) in moisture-free environments, as the compound is hygroscopic. Use PPE (gloves, goggles) to avoid skin/eye irritation, as indicated by its Xi hazard code .

Q. What are the primary applications of this compound in analytical chemistry?

- Applications : It serves as (i) a titrimetric reagent for nonionic surfactants in two-phase systems and (ii) a potentiometric sensor additive for detecting ammonia and urea in biological samples. Its lipophilic nature enhances selectivity in ion-selective electrodes by stabilizing ionophores .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported solubility data for sodium tetrakis(4-methylphenyl)boranuide?

- Approach : Systematically test solubility in organic solvents (e.g., dichloromethane, THF) under controlled humidity and temperature. Compare results with thermodynamic models (e.g., UNIFAC) to identify discrepancies caused by hydration states or impurities. Reference IUPAC protocols for solubility determination to standardize methods .

Q. What strategies optimize the synthesis of sodium tetrakis(4-methylphenyl)boranuide to achieve >99% purity?

- Synthesis Protocol :

React 4-methylphenylmagnesium bromide with boron trifluoride etherate in anhydrous THF.

Quench with sodium hydroxide and purify via recrystallization from ethanol/water.

Validate purity via HPLC (C18 column, acetonitrile/water mobile phase) and elemental analysis.

Critical factors: Strict moisture exclusion and stoichiometric control to minimize byproducts like tris(aryl)borates .

Q. How does the electrochemical behavior of sodium tetrakis(4-methylphenyl)boranuide differ in ion-selective membranes compared to its fluorophenyl analogs?

- Analysis : Conduct cyclic voltammetry in non-aqueous media (e.g., acetonitrile) with Ag/AgCl reference electrodes. The methyl substituent increases electron-donating effects, lowering the anion’s mobility in membranes compared to fluorophenyl analogs. This reduces interference from lipophilic anions (e.g., ClO4<sup>−</sup>) but may decrease sensor response time .

Q. What mechanistic insights explain its role in enhancing biosensor sensitivity?

- Mechanism : The compound acts as a hydrophobic anionic additive in ion-selective membranes, partitioning into the organic phase and reducing ion-pair formation. This lowers the dielectric constant at the membrane surface, improving cation selectivity (e.g., NH4<sup>+</sup> detection) via phase-boundary potential modulation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.